Methyl5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Overview
Description
Methyl5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core. This method often requires the use of transition metal catalysts and specific reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes, including the preparation of key intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: This compound shares a similar core structure but differs in the substituents attached to the pyrrolo[2,1-f][1,2,4]triazine ring.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Another related compound with a different ring system and functional groups.
Uniqueness
Methyl5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific combination of functional groups and the resulting chemical reactivity.
Properties
CAS No. |
714971-30-9 |
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Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 5-ethyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-6-7(10(15)16-2)4-13-8(6)9(14)11-5-12-13/h4-5H,3H2,1-2H3,(H,11,12,14) |
InChI Key |
QVIPAXSQCPXHRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=O)NC=NN2C=C1C(=O)OC |
Origin of Product |
United States |
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